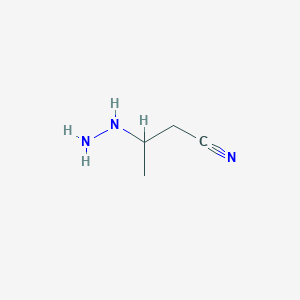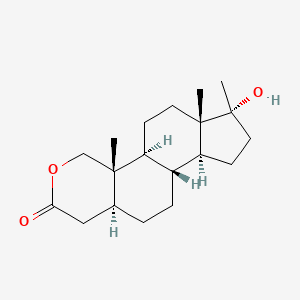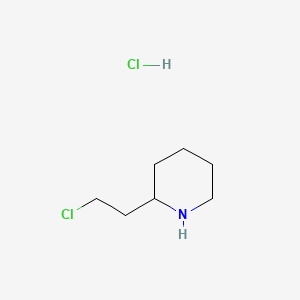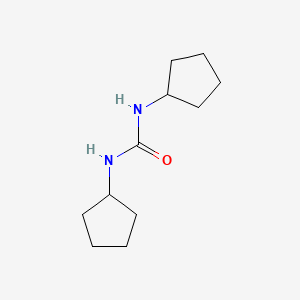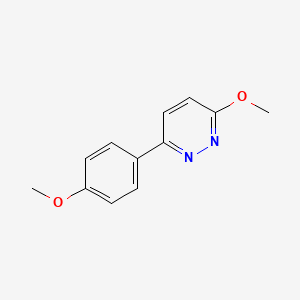
3-Methoxy-6-(4-methoxyphenyl)pyridazine
Vue d'ensemble
Description
3-Methoxy-6-(4-methoxyphenyl)pyridazine belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It is an important compound used in many scientific research applications, including as a reagent in organic synthesis, in the preparation of pharmaceuticals, and as a catalyst in chemical reactions.
Synthesis Analysis
The synthesis of pyridazinones has been reported in various studies. For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .Molecular Structure Analysis
The molecular formula of 3-Methoxy-6-(4-methoxyphenyl)pyridazine is C16H20N4O . It has an average mass of 284.356 Da and a monoisotopic mass of 284.163696 Da .Chemical Reactions Analysis
The chemical reactions involving pyridazinones have been explored in various studies. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-6-(4-methoxyphenyl)pyridazine include a molecular formula of C16H20N4O, an average mass of 284.356 Da, and a monoisotopic mass of 284.163696 Da .Applications De Recherche Scientifique
Antiviral Properties
3-Methoxy-6-(4-methoxyphenyl)pyridazine, as a derivative compound, has shown potential in antiviral applications. For instance, the compound R 61837, which is a variant of this chemical, has demonstrated effective inhibition of rhinoviruses at concentrations that are not inhibitory to HeLa cell growth. This compound interacts with viral particles in a time-, concentration-, and temperature-dependent manner, indicating a direct interaction between the drug and the viral particles, as evidenced in nasal polyp explant cultures (Andries et al., 2005).
Herbicidal Activities
The compound has also been explored for its herbicidal properties. Research has shown that certain derivatives, specifically 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, exhibit significant herbicidal activities. These compounds have been synthesized and evaluated through tests, demonstrating excellent herbicidal activities at low doses (Xu et al., 2012).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of compounds related to 3-Methoxy-6-(4-methoxyphenyl)pyridazine. For example, the synthesis and crystal structure characterization of triazole pyridazine derivatives have been explored, revealing significant biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been characterized using various techniques like NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021).
Biological Activities
Another area of research involves exploring the biological activities of derivatives of 3-Methoxy-6-(4-methoxyphenyl)pyridazine. Compounds such as 3-Biphenylimidazo[1,2-a]pyridines or [1,2-b]pyridazines have been synthesized and studied for their inhibitory properties on the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), showing promising antiviral activity (Enguehard-Gueiffier et al., 2013).
Propriétés
IUPAC Name |
3-methoxy-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVBMZKYVEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572847 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
CAS RN |
242802-84-2 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



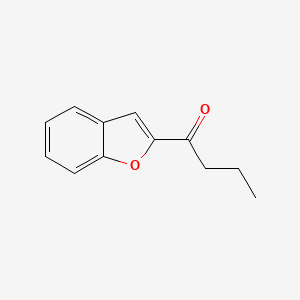
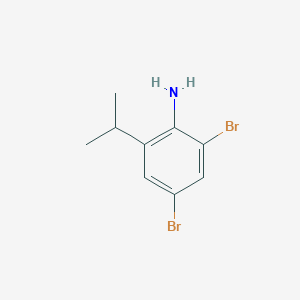
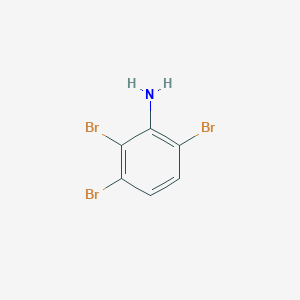
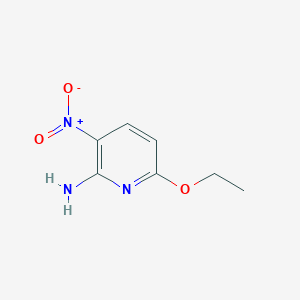
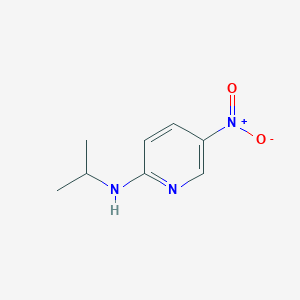
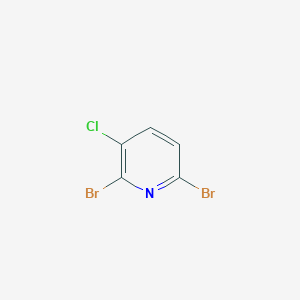
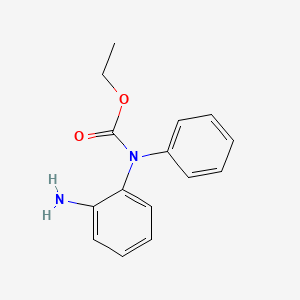
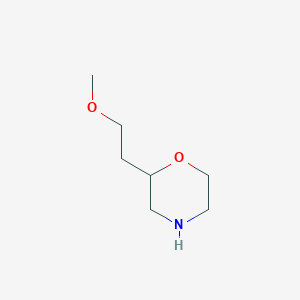
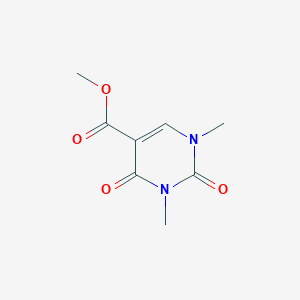
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)
